(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with diethyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps. One common approach is the acylation of a pyrrolidine derivative with 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. For example, the preparation of 4-fluorobenzoyl chloride, a key intermediate, can be achieved through the reaction of fluobenzene with aluminum trichloride in an organic solvent . This intermediate is then used in subsequent steps to synthesize the target compound.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively . These reactions allow the compound to modify the chemical and physical properties of various organic molecules, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: An important intermediate in the synthesis of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide.
Thiourea derivatives: These compounds share similar structural features and reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
85187-26-4 |
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Molecular Formula |
C16H19FN2O3 |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
(2S)-N,N-diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H19FN2O3/c1-3-18(4-2)16(22)13-9-10-14(20)19(13)15(21)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m0/s1 |
InChI Key |
UWCLQNOADLPZHJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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